molecular formula C19H17NO B7777988 (6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one

(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B7777988
M. Wt: 275.3 g/mol
InChI Key: IEQKLGVOPUEECG-WWDZGPRUSA-N
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Description

(6R)-6,8-Diphenyl-8-azabicyclo[321]oct-3-en-2-one is a complex organic compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective reduction of 6-substituted 6-azabicyclo[3.2.1]octan-3-ones . One common approach involves the opening of the lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines, followed by reduction with lithium aluminium hydride to form amino alcohols. These amino alcohols are then subjected to allylic oxidation to yield the desired bicyclic ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (6R)-6,8-Diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-6,8-Diphenyl-8-azabicyclo[321]oct-3-en-2-one is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6R)-6,8-diphenyl-8-azabicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-19-12-11-17-16(14-7-3-1-4-8-14)13-18(19)20(17)15-9-5-2-6-10-15/h1-12,16-18H,13H2/t16-,17?,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQKLGVOPUEECG-WWDZGPRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C=CC(=O)C1N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2C=CC(=O)C1N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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